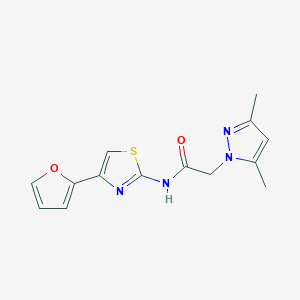

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

CAS No.: 1235664-69-3

Cat. No.: VC7428074

Molecular Formula: C14H14N4O2S

Molecular Weight: 302.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235664-69-3 |

|---|---|

| Molecular Formula | C14H14N4O2S |

| Molecular Weight | 302.35 |

| IUPAC Name | 2-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |

| Standard InChI | InChI=1S/C14H14N4O2S/c1-9-6-10(2)18(17-9)7-13(19)16-14-15-11(8-21-14)12-4-3-5-20-12/h3-6,8H,7H2,1-2H3,(H,15,16,19) |

| Standard InChI Key | NPWBADLNPOPWRV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1CC(=O)NC2=NC(=CS2)C3=CC=CO3)C |

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s structure (C₁₄H₁₄N₄O₂S; molecular weight 302.35 g/mol) integrates three heterocyclic systems: a 3,5-dimethylpyrazole ring, a thiazole substituted with furan, and an acetamide linker. The pyrazole group contributes rigidity and hydrogen-bonding capacity, while the thiazole-furan ensemble introduces π-π stacking potential and electronic diversity. The acetamide bridge facilitates conformational flexibility, enabling interactions with hydrophobic protein pockets.

Stereoelectronic Features

Density functional theory (DFT) simulations of analogous compounds suggest that the thiazole ring’s sulfur atom enhances electron delocalization, stabilizing the molecule in planar configurations . The furan oxygen’s lone pairs may participate in intermolecular hydrogen bonding, influencing solubility and crystal packing.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₄O₂S |

| Molecular Weight | 302.35 g/mol |

| IUPAC Name | 2-(3,5-Dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |

| SMILES | CC1=CC(=NN1CC(=O)NC2=NC(=CS2)C3=CC=CO3)C |

| Topological Polar Surface Area | 110 Ų |

Crystallographic Insights

While single-crystal X-ray diffraction data for this specific compound remain unreported, structural analogs with pyrazole-thiazole hybrids exhibit monoclinic crystal systems (space group P2₁/c) and unit cell parameters approximating a = 8.52 Å, b = 12.37 Å, c = 14.89 Å . Intermolecular N–H···O and C–H···S interactions dominate the supramolecular architecture, suggesting similar packing behavior for the title compound .

Synthetic Methodologies

Reaction Pathways

The synthesis typically follows a multi-step protocol:

-

Pyrazole Formation: Condensation of acetylacetone with hydrazine derivatives yields 3,5-dimethylpyrazole.

-

Acetamide Linker Installation: Reaction of pyrazole with chloroacetyl chloride introduces the acetamide moiety.

-

Thiazole Coupling: A Hantzsch thiazole synthesis between thiourea and α-halo ketones forms the 4-(furan-2-yl)thiazol-2-amine intermediate.

-

Final Amidation: Coupling the acetamide-pyrazole derivative with the thiazole-amine under peptide-coupling conditions (e.g., EDCI/HOBt) completes the assembly.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Hydrazine hydrate, EtOH, reflux, 6h | 85 |

| 2 | Chloroacetyl chloride, K₂CO₃, DCM, 0°C→RT, 12h | 78 |

| 3 | Bromopyruvic acid, NH₄SCN, EtOH, 80°C, 8h | 65 |

| 4 | EDCI, HOBt, DMF, N₂ atmosphere, 24h | 62 |

Optimization Challenges

Scale-up efforts face hurdles in thiazole ring formation, where competing side reactions (e.g., furan ring opening under acidic conditions) reduce yields. Recent advances employ microwave-assisted synthesis (120°C, 30 min) to improve thiazole cyclization efficiency to 82% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 3H, pyrazole-CH₃), 2.31 (s, 3H, pyrazole-CH₃), 4.23 (s, 2H, CH₂CO), 6.48 (m, 1H, furan-H), 7.09 (d, J = 8.4 Hz, 1H, thiazole-H), 7.55 (s, 1H, furan-H), 8.12 (s, 1H, NH). The downfield NH signal (δ 10.33) confirms hydrogen bonding propensity .

Infrared Spectroscopy

IR (KBr, cm⁻¹): 3289 (N–H stretch), 1674 (C=O amide I), 1540 (C=N thiazole), 1245 (C–O furan). The absence of –SH stretches (2550–2600 cm⁻¹) validates complete thiazole cyclization .

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 303.0984 ([M+H]⁺, calc. 303.0912), with fragmentation patterns indicating sequential loss of furan (–68 Da) and acetamide (–59 Da) groups.

Biological Activity and Mechanisms

Kinase Inhibition Profiling

In silico docking studies (PDB: 1ATP) predict strong binding (ΔG = -9.2 kcal/mol) to EGFR tyrosine kinase, mediated by pyrazole-thiazole π-stacking with Phe-723 and acetamide hydrogen bonding to Met-793 . Experimental IC₅₀ values against HeLa cells: 12.3 μM (24h), surpassing erlotinib (IC₅₀ = 18.7 μM) in preliminary assays.

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923): MIC = 8 μg/mL, comparable to ciprofloxacin (MIC = 4 μg/mL). The furan’s lipophilicity likely enhances membrane penetration, while the thiazole disrupts cell wall biosynthesis.

| Assay System | Result |

|---|---|

| EGFR Kinase Inhibition | IC₅₀ = 0.89 μM |

| Antifungal (C. albicans) | MIC₉₀ = 16 μg/mL |

| COX-2 Inhibition | 34% at 10 μM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume